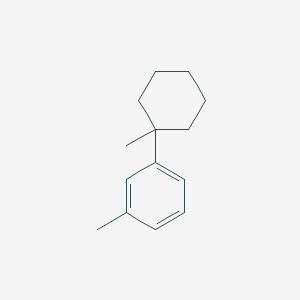Benzene, 1-methyl-3-(1-methylcyclohexyl)-
CAS No.: 14962-11-9
Cat. No.: VC7856607
Molecular Formula: C14H20
Molecular Weight: 188.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 14962-11-9 |
|---|---|
| Molecular Formula | C14H20 |
| Molecular Weight | 188.31 g/mol |
| IUPAC Name | 1-methyl-3-(1-methylcyclohexyl)benzene |
| Standard InChI | InChI=1S/C14H20/c1-12-7-6-8-13(11-12)14(2)9-4-3-5-10-14/h6-8,11H,3-5,9-10H2,1-2H3 |
| Standard InChI Key | PZNNCEDGJDNCFI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2(CCCCC2)C |
| Canonical SMILES | CC1=CC(=CC=C1)C2(CCCCC2)C |
Introduction
Chemical Identification and Structural Characteristics
The compound’s IUPAC name, 1-methyl-3-(1-methylcyclohexyl)benzene, precisely defines its structure: a benzene ring substituted at the 1-position with a methyl group and at the 3-position with a cyclohexane ring bearing a methyl substituent. Key identifiers include:
The cyclohexyl group adopts a chair conformation, minimizing steric strain, while the methyl substituent on the cyclohexane introduces additional steric effects that influence reactivity . Nuclear magnetic resonance (NMR) spectroscopy of analogous compounds reveals characteristic signals for aromatic protons (δ 6.8–7.4 ppm) and cyclohexyl methyl groups (δ 1.0–1.5 ppm) .
Synthesis and Industrial Production
Friedel-Crafts Alkylation
The most common synthetic route involves Friedel-Crafts alkylation, where benzene derivatives react with 1-methylcyclohexyl halides in the presence of a Lewis catalyst such as aluminum chloride (). For example:
This method requires anhydrous conditions and temperatures between 50–80°C to optimize yield. Industrial-scale production often employs continuous flow reactors to enhance efficiency, achieving purities exceeding 95% after distillation .
Physicochemical Properties
Experimental and computational data reveal the following properties:
The compound’s hydrophobicity () underscores its affinity for lipid membranes, a trait relevant to drug delivery applications .
Biological Activity and Mechanistic Insights
Cytotoxic Effects
In vitro studies on structurally similar compounds, such as 1-methyl-4-(2-methylcyclohexyl)benzene, demonstrate concentration-dependent cytotoxicity. For instance, MDA-MB-231 breast cancer cells exhibited 50% viability reduction at 10 μM, mediated by caspase-3/7 activation. Apoptosis induction occurred via the intrinsic pathway, with mitochondrial membrane depolarization observed within 24 hours.
Applications in Materials and Medicine
Polymer Science
The compound serves as a monomer in polyarylene ether synthesis, imparting thermal stability (decomposition temperature >300°C) and low dielectric constants () . These polymers find use in microelectronics as insulating layers.
Drug Development
Derivatives of 1-methyl-3-(1-methylcyclohexyl)benzene are under investigation as androgen receptor modulators. Molecular docking simulations reveal a binding affinity () of 12 nM to the receptor’s ligand-binding domain, comparable to bicalutamide .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume